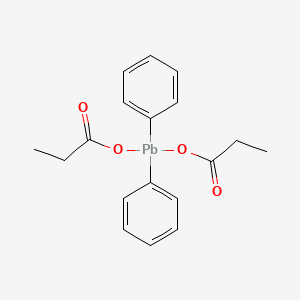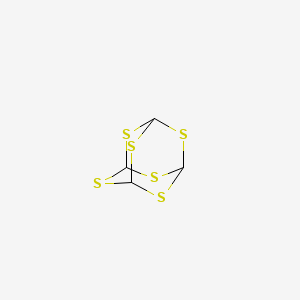
Glycerol diacetate laurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycerol diacetate laurate, also known as 1,3-diacetoxy-2-propanyl laurate, is an ester compound with the molecular formula C19H34O6. It is formed by the esterification of glycerol with lauric acid and acetic acid. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food.
準備方法
Synthetic Routes and Reaction Conditions
Glycerol diacetate laurate can be synthesized through the esterification of glycerol with lauric acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This involves the use of a fixed-bed reactor where glycerol and lauric acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion .
化学反応の分析
Types of Reactions
Glycerol diacetate laurate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol, lauric acid, and acetic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new ester compounds.
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol, lauric acid, and acetic acid.
Transesterification: New ester compounds and glycerol.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
科学的研究の応用
Glycerol diacetate laurate has a wide range of applications in scientific research:
作用機序
The mechanism of action of glycerol diacetate laurate involves its ability to interact with lipid membranes and proteins. It can form stable emulsions with lipids, enhancing the solubility and bioavailability of hydrophobic compounds. Additionally, this compound can undergo hydrolysis to release glycerol, lauric acid, and acetic acid, which can further interact with biological molecules and pathways .
類似化合物との比較
Glycerol diacetate laurate can be compared with other similar compounds such as:
Glycerol monolaurate: Known for its antimicrobial properties and used in food preservation and personal care products.
Glycerol tristearate: Used as a thickening agent in cosmetics and food products.
Glycerol monooleate: Employed as an emulsifier and surfactant in various industrial applications.
This compound is unique due to its dual ester groups, which provide enhanced emulsifying properties and make it suitable for a wide range of applications.
特性
CAS番号 |
55191-43-0 |
|---|---|
分子式 |
C19H34O6 |
分子量 |
358.5 g/mol |
IUPAC名 |
1,3-diacetyloxypropan-2-yl dodecanoate |
InChI |
InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3 |
InChIキー |
IADBTKCAYVABOP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


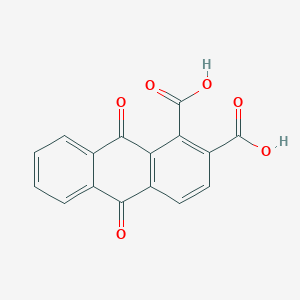
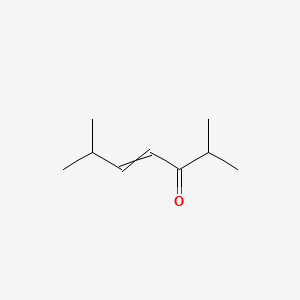
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
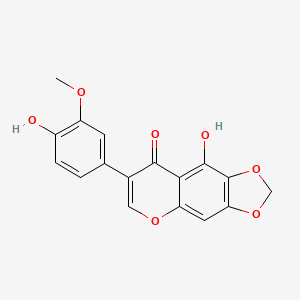

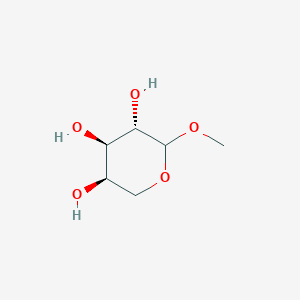

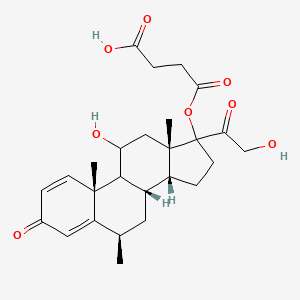
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
